2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₇H₁₂O₄S It is characterized by a cyclopropane ring substituted with an ethyl group, a methanesulfonyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid can be achieved through several methods:
Cyclopropanation: The cyclopropane ring can be formed by reacting an alkene with a diazo compound in the presence of a metal catalyst.
Carboxylation: The carboxylic acid group can be introduced through the oxidation of an aldehyde or alcohol precursor using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters and amides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Esters: Formed through esterification reactions.
Amides: Formed through amidation reactions.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the ethyl and methanesulfonyl groups, making it less versatile in chemical reactions.
2-Ethylcyclopropane-1-carboxylic acid:
Methanesulfonylcyclopropane-1-carboxylic acid: Lacks the ethyl group, influencing its chemical properties and uses.
Uniqueness
2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid is unique due to the presence of both the ethyl and methanesulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H12O4S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-ethyl-1-methylsulfonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4S/c1-3-5-4-7(5,6(8)9)12(2,10)11/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
XUWZMTRWSLXVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1(C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.